molecular formula C8H16N2O4S B3033303 1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid CAS No. 1017214-13-9

1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid

Cat. No. B3033303
CAS RN: 1017214-13-9
M. Wt: 236.29 g/mol
InChI Key: ZVVDFRDSNBLLIF-UHFFFAOYSA-N
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Description

1-(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid (DMSPC) is an organic compound that belongs to the family of sulfonyl amines. It is a colorless, odorless solid that is soluble in water and organic solvents. DMSPC is used in a wide range of applications, including its use as a reagent in organic synthesis, as a catalyst in organic reactions, and as a starting material for the synthesis of various pharmaceuticals.

Scientific Research Applications

Role in Medicinal Chemistry

Compounds with sulfonamide groups, similar to the structural motif of 1-[(Dimethylamino)sulfonyl]piperidine-3-carboxylic acid, have shown a wide range of biological activities. Sulfonamide derivatives are notable for their diuretic, antihypertensive, anti-inflammatory, and anticancer activities. This indicates the potential of this compound and related compounds in the development of new pharmaceuticals targeting various health conditions (Elgemeie, Azzam, & Elsayed, 2019).

Environmental and Bioaccumulation Studies

Research on perfluorinated acids and sulfonates, compounds that share functional group similarities with sulfonamides, has highlighted their environmental persistence and bioaccumulation potential. These studies are crucial for understanding the environmental impact of various chemical compounds, including potentially this compound (Conder et al., 2008). Such insights could guide the design of more environmentally benign compounds or inform regulatory actions.

Advanced Material Synthesis

Sulfonyl and carboxylic acid functional groups are key in synthesizing advanced materials, including polymers and coatings, that have specific desired properties such as high strength, chemical resistance, or specific optical properties. Research in this area could explore the synthesis of new materials using this compound as a precursor or modifier, leveraging its unique chemical structure for novel applications.

Biocatalysis and Enzyme Inhibition

Studies on the inhibition of biocatalysts by carboxylic acids reveal the importance of understanding how such compounds interact with enzymes. This knowledge is essential for designing more efficient biocatalytic processes and for the development of new enzyme inhibitors that could serve as drugs or as tools in biochemical research (Jarboe, Royce, & Liu, 2013). Given the structural complexity of this compound, it could be a candidate for studying enzyme interactions and biocatalytic pathways.

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-(dimethylsulfamoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-9(2)15(13,14)10-5-3-4-7(6-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVDFRDSNBLLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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